1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride
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Overview
Description
1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride is a chemical compound that belongs to the class of beta-blockers. It is known for its pharmacological properties, particularly in the treatment of cardiovascular diseases. This compound is characterized by its molecular structure, which includes a diethylamino group, a methoxyphenoxy group, and a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane.
Amination: The intermediate is then reacted with diethylamine under controlled conditions to yield 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization and filtration to purify the final product.
Quality Control: Ensuring the product meets pharmaceutical standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the alcohol form.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell signaling and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and arrhythmias.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This results in:
Decreased Heart Rate: Reducing the heart’s workload and oxygen demand.
Vasodilation: Lowering blood pressure by relaxing blood vessels.
Antiarrhythmic Effects: Stabilizing cardiac rhythm by modulating ion channel activity.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with similar cardiovascular effects.
Atenolol: A selective beta1 receptor antagonist used in hypertension treatment.
Metoprolol: A beta1-selective blocker with applications in heart disease management.
Uniqueness
1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its methoxyphenoxy group contributes to its lipophilicity, enhancing its ability to cross cell membranes and exert its effects more efficiently.
Properties
IUPAC Name |
1-(diethylamino)-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-4-15(5-2)10-12(16)11-18-14-8-6-13(17-3)7-9-14;/h6-9,12,16H,4-5,10-11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAYATUYVOMOSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC=C(C=C1)OC)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.